molecular formula C15H13N3 B14116658 1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B14116658
M. Wt: 235.28 g/mol
InChI Key: SSCQVPPLJQVTQL-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a 3-methylphenyl group and a phenyl group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and selectivity. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

    Cycloaddition Reaction: The azide is then reacted with phenylacetylene in the presence of a copper catalyst (CuSO4 and sodium ascorbate) under mild conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction parameters, higher yields, and reduced reaction times. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding triazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methylphenyl rings, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

    Oxidation: Triazole oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and as a component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, ultimately leading to cell death.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,3-triazole: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.

    4-Phenyl-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole: Similar to this compound but with the methyl group in a different position, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3-methylphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-6-5-9-14(10-12)18-11-15(16-17-18)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

SSCQVPPLJQVTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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